molecular formula C13H14FN3O2S B5886256 N-[5-[(4-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]butanamide

N-[5-[(4-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]butanamide

Cat. No.: B5886256
M. Wt: 295.33 g/mol
InChI Key: JWZIHMDXXLDABO-UHFFFAOYSA-N
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Description

N-[5-[(4-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]butanamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-[(4-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]butanamide typically involves a multi-step process. One common method starts with the preparation of the intermediate 4-fluorophenoxyacetic acid, which is then reacted with thiosemicarbazide to form the thiadiazole ring. The final step involves the acylation of the thiadiazole intermediate with butanoyl chloride to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically requires optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product. Additionally, industrial methods may incorporate continuous flow reactors and automated systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[5-[(4-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[5-[(4-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]butanamide involves its interaction with specific molecular targets. The compound has been shown to inhibit the activity of certain enzymes and proteins involved in inflammation and cancer cell growth. For example, it can inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response, and vascular endothelial growth factor (VEGF), a protein involved in angiogenesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-[(4-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]butanamide is unique due to its specific combination of a thiadiazole ring, fluorophenoxy group, and butanamide moiety.

Properties

IUPAC Name

N-[5-[(4-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FN3O2S/c1-2-3-11(18)15-13-17-16-12(20-13)8-19-10-6-4-9(14)5-7-10/h4-7H,2-3,8H2,1H3,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWZIHMDXXLDABO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=NN=C(S1)COC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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